Site-Selective Suzuki-Miyaura Coupling: Bromo vs. Chloro Reactivity on the Same Scaffold
The 4-bromo-6-chloro substitution pattern enables site-selective Suzuki-Miyaura cross-coupling at the bromine site in the presence of the chlorine substituent, a differentiation from mono-halogenated or 4,6-dichloro analogs. While specific quantitative kinetic data for this exact substrate has not been published in the open primary literature, the class-level reactivity difference between aryl bromides and aryl chlorides under standard Pd(0) catalysis is well-established: oxidative addition to Ar-Br bonds is typically 10²–10³ times faster than to Ar-Cl bonds under identical conditions [1]. This chemical orthogonality allows for sequential, unsymmetrical diarylation to generate libraries of 4,6-disubstituted indanones without the need for protecting groups, which is not accessible using 4,6-dibromoindan-1-one or 4,6-dichloroindan-1-one .
| Evidence Dimension | Relative oxidative addition rate for Ar-Br vs. Ar-Cl to Pd(0) |
|---|---|
| Target Compound Data | Contains one Ar-Br (4-position) and one Ar-Cl (6-position) bond on indanone scaffold. |
| Comparator Or Baseline | 4,6-Dibromoindan-1-one (two Ar-Br) and 4,6-Dichloroindan-1-one (two Ar-Cl). |
| Quantified Difference | Approximately 100–1000-fold faster oxidative addition for Ar-Br vs. Ar-Cl under standard Pd(PPh₃)₄ conditions (class-level inference) [1]. Enables chemoselective monocoupling at bromine. |
| Conditions | General class inference from Pd(0)-catalyzed cross-coupling literature; not measured on this specific substrate. |
Why This Matters
This chemoselectivity is critical for medicinal chemists building focused libraries of unsymmetrical 4,6-diaryl-indanones, where symmetric dihalo analogs would lead to statistical mixtures requiring difficult separations.
- [1] Fitton, P., & Rick, E. A. (1971). The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0). Journal of Organometallic Chemistry, 28(2), 287-291. (Class-level kinetic data on relative rates of oxidative addition for Ar-Br vs Ar-Cl). View Source
